![molecular formula C10H16O2 B14338596 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol CAS No. 109611-10-1](/img/structure/B14338596.png)
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C10H18O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-methylhept-6-en-3-yn-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Alkyl halides.
科学的研究の応用
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but lacks the ethoxy group.
3-Methyl-2-butenoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: Contains similar functional groups but has a different overall structure.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: Shares the alkyne and alkene functionalities but differs in the cyclic structure.
Uniqueness
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both an alkyne and an alkene group, along with an ethoxy group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
109611-10-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-(2-methylhept-6-en-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-10(2,3)12-9-8-11/h4,11H,1,5,8-9H2,2-3H3 |
InChIキー |
BYFJBGLOGVGVCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CCC=C)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


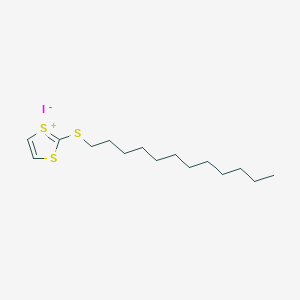
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)


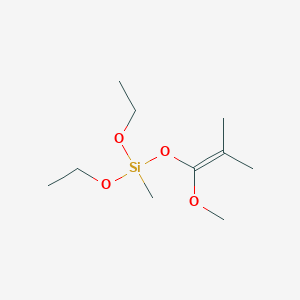
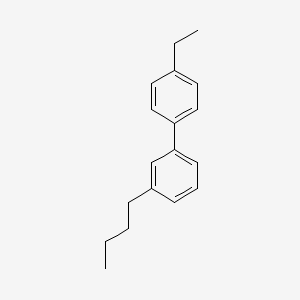

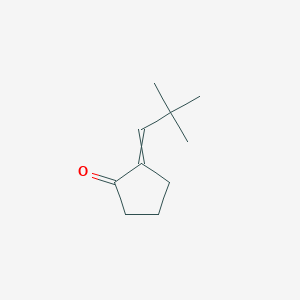
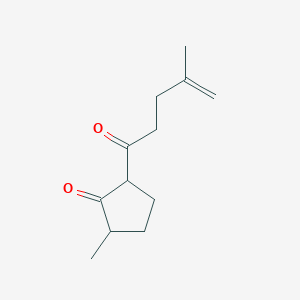
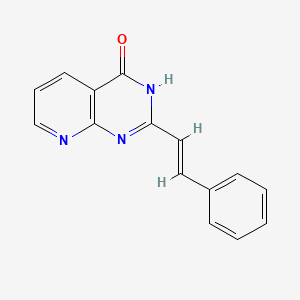

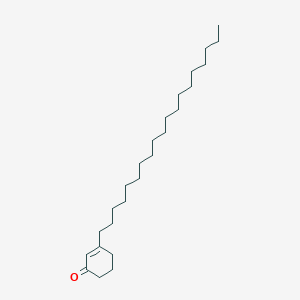
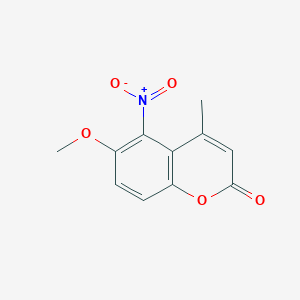
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
